1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a chlorothiophene ring, a sulfonyl group, and a tetrahydrobenzothiazole moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chlorothiophene Intermediate: This step involves the chlorination of thiophene to obtain 5-chlorothiophene.
Sulfonylation: The chlorothiophene intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.
Piperidine Ring Formation: The sulfonylated intermediate is reacted with piperidine to form the piperidine ring.
Coupling with Tetrahydrobenzothiazole: Finally, the piperidine intermediate is coupled with 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorothiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-chlorothiophen-2-yl)sulfonyl)piperazine
- 1-(5-chlorothiophen-2-yl)sulfonyl-4-ethylpiperazine
Uniqueness
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of structural features, including the chlorothiophene ring, sulfonyl group, and tetrahydrobenzothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S3/c18-14-5-6-15(26-14)27(23,24)21-9-7-11(8-10-21)16(22)20-17-19-12-3-1-2-4-13(12)25-17/h5-6,11H,1-4,7-10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGWDDQZNDQMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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